molecular formula C6H4FNO3 B6203130 3-fluoro-2-hydroxypyridine-4-carboxylic acid CAS No. 1214374-92-1

3-fluoro-2-hydroxypyridine-4-carboxylic acid

Cat. No.: B6203130
CAS No.: 1214374-92-1
M. Wt: 157.10 g/mol
InChI Key: GYWSLPIPIXJHCK-UHFFFAOYSA-N
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Description

3-fluoro-2-hydroxypyridine-4-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-fluoro-2-hydroxypyridine-4-carboxylic acid involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination. The process typically involves the use of sodium nitrite (NaNO₂) in hydrofluoroboric acid (HBF₄) solution . This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale diazotization and fluorination reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-hydroxypyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-2-hydroxypyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-hydroxypyridine-4-carboxylic acid
  • 4-fluoro-2-hydroxypyridine-3-carboxylic acid
  • 3-chloro-2-hydroxypyridine-4-carboxylic acid

Uniqueness

3-fluoro-2-hydroxypyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This unique positioning can lead to differences in reactivity, stability, and biological activity .

Properties

IUPAC Name

3-fluoro-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-3(6(10)11)1-2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWSLPIPIXJHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214374-92-1
Record name 3-fluoro-2-hydroxypyridine-4-carboxylic acid
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